molecular formula C23H27NO4 B4011222 ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate

ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate

Cat. No. B4011222
M. Wt: 381.5 g/mol
InChI Key: KENFSKXGUZSQIH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate is a compound with potential pharmaceutical applications, including its characterization as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor (Croci et al., 2007). Its synthesis, molecular structure, chemical reactions, properties, and analysis have been extensively studied to understand its pharmacological potential and mechanism of action.

Synthesis Analysis

The synthesis of ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate and its derivatives involves various chemical strategies. For example, (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a related compound, was diastereoselectively synthesized from L-serine, demonstrating the versatility of starting materials in synthesizing complex structures (Cong & Yao, 2006). Another approach involved the synthesis and transformation of ethyl 2‐(2‐acetyl‐2‐benzoyl‐1‐ethenyl)amino‐3‐dimethylaminopropenoate, indicating the complexity and potential for synthesizing diverse related structures (Malešič et al., 1997).

Molecular Structure Analysis

The molecular structure of ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate and related compounds has been elucidated through various analytical techniques. For instance, the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was determined, showcasing its potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011). Another study on the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate provided insights into intermolecular hydrogen bonding and molecular interactions (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 4-{[(4-cyclohexylphenoxy)acetyl]amino}benzoate participates in various chemical reactions, reflecting its versatile chemical properties. For example, the synthesis and transformation of ethyl (E)‐4‐[2‐(3,4‐dihydro‐4,4‐dimethyl‐2H‐1‐benzopyran‐6‐YL)‐1‐ propenyl]benzoate-9,10,11,20‐14C4 highlighted its potential in generating radio-labelled compounds for pharmacological studies (Sunthankar et al., 1990).

properties

IUPAC Name

ethyl 4-[[2-(4-cyclohexylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-27-23(26)19-8-12-20(13-9-19)24-22(25)16-28-21-14-10-18(11-15-21)17-6-4-3-5-7-17/h8-15,17H,2-7,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFSKXGUZSQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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